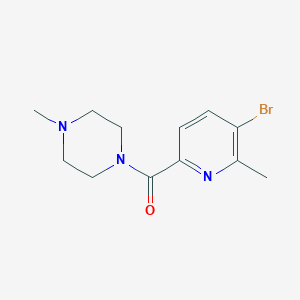

(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

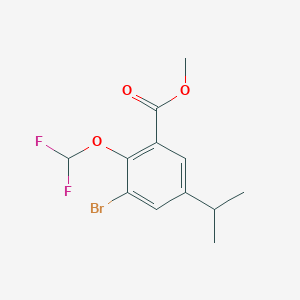

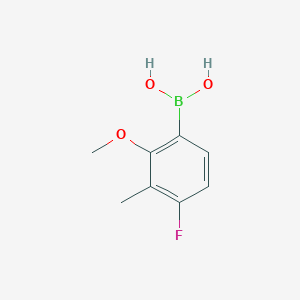

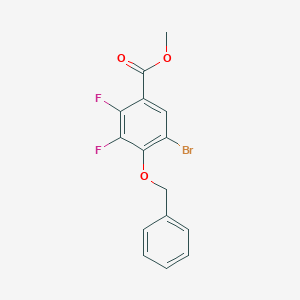

“(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 2404733-80-6 . It has a molecular weight of 298.18 . The compound is solid in physical form . The IUPAC name for this compound is (5-bromo-6-methylpyridin-2-yl) (4-methylpiperazin-1-yl)methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 298.18 . The InChI code provides information about its molecular structure .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound could serve as a precursor in the synthesis of various therapeutic agents. Its structural features, such as the bromo-substituted pyridine ring and the piperazine moiety, are commonly found in molecules with significant pharmacological activities . These include antitumor, antibacterial, and anti-inflammatory properties. The compound’s ability to undergo further functionalization makes it a valuable scaffold for developing new drugs.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, this compound can be utilized to construct complex heterocyclic structures that are prevalent in many biologically active molecules . Its reactivity towards nucleophilic substitution or coupling reactions can be exploited to introduce various substituents, aiding in the diversity-oriented synthesis of novel organic compounds.

Drug Discovery: Lead Compound Optimization

The compound’s molecular framework is conducive to lead optimization processes in drug discovery. By modifying its structure, researchers can enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds . This optimization is crucial for increasing the efficacy and reducing the toxicity of potential drug candidates.

Pharmacology: Study of Drug-Receptor Interactions

Pharmacologically, (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone could be instrumental in studying drug-receptor interactions . The piperazine ring, in particular, is known to interact with various neurotransmitter receptors, which could provide insights into the design of receptor-specific drugs.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound may act as an inhibitor for certain enzymes, thereby serving as a tool to understand enzymatic pathways and mechanisms . Its potential inhibitory activity could be harnessed to regulate biochemical processes that are pivotal in disease progression.

Chemical Engineering: Catalyst Design

From a chemical engineering perspective, the compound could be used in the design of catalysts for specific chemical reactions . Its structural components might facilitate the catalysis of reactions that are otherwise slow, providing a more efficient pathway for chemical transformations.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .

properties

IUPAC Name |

(5-bromo-6-methylpyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAWOQBEUGQFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)

![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)